(S)-3-Acetyl-4-benzyloxazolidin-2-one

Catalog No.
S1800121
CAS No.
132836-66-9
M.F
C12H13NO3
M. Wt
219.24
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Acetyl-4-benzyloxazolidin-2-one

CAS Number

132836-66-9

Product Name

(S)-3-Acetyl-4-benzyloxazolidin-2-one

IUPAC Name

(4S)-3-acetyl-4-benzyl-1,3-oxazolidin-2-one

Molecular Formula

C12H13NO3

Molecular Weight

219.24

InChI

InChI=1S/C12H13NO3/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m0/s1

SMILES

CC(=O)N1C(COC1=O)CC2=CC=CC=C2

Oxazolidinones are a class of heterocyclic compounds containing a five-membered ring with one nitrogen atom and one oxygen atom. (S)-3-Acetyl-4-benzyloxazolidin-2-one incorporates additional functional groups:

  • Acetyl group (CH3CO) - commonly found in organic molecules, plays a role in various biological processes [].
  • Benzyl group (C6H5CH2) - aromatic group commonly found in many natural and synthetic compounds [].

The origin of this specific compound is unclear from publicly available scientific research. However, oxazolidinones are often synthesized in laboratories for research purposes due to their potential applications in medicinal chemistry [].


Molecular Structure Analysis

(S)-3-Acetyl-4-benzyloxazolidin-2-one possesses a five-membered ring structure with nitrogen and oxygen atoms. The acetyl group likely attaches to the carbon atom adjacent to the nitrogen, and the benzyl group bonds to the other carbon atom adjacent to the oxygen. The (S) configuration refers to the specific arrangement of substituents around a particular carbon atom in the ring.

Without access to the specific structure, a more detailed analysis of its key features and notable aspects is not possible.


Chemical Reactions Analysis

  • Ring-opening reactions: the five-membered ring can be broken under certain conditions [].
  • Condensation reactions: the carbonyl group (C=O) in the acetyl group can participate in condensation reactions with other molecules [].

Asymmetric Synthesis:

The chiral nature of (S)-3-Acetyl-4-benzyl-2-oxazolidin-2-one makes it a potential candidate for use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporary directing groups that can be attached to a reaction intermediate to influence the stereochemical outcome of a reaction. () By incorporating (S)-3-Acetyl-4-benzyl-2-oxazolidin-2-one into a reaction scheme, chemists could potentially achieve the synthesis of enantiopure compounds (compounds with a single stereoisomer) with high efficiency.

Precursor for Drug Discovery:

The oxazolidinone ring structure is a common motif found in several bioactive molecules, including some antibiotics. () (S)-3-Acetyl-4-benzyl-2-oxazolidin-2-one could serve as a starting material for the synthesis of novel oxazolidinone-based compounds with potential therapeutic applications. Researchers could modify the molecule by introducing various functional groups to explore its interaction with biological targets and assess its efficacy against different diseases.

XLogP3

1.7

Wikipedia

(S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone

Dates

Modify: 2023-08-15

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